

Application Notes and Protocols for Studying Microtubule Dynamics with Lisavanbulin

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Compound of Interest		
Compound Name:	Lisavanbulin dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisavanbulin (also known as BAL101553) is a novel, orally available small molecule prodrug that is currently under investigation for the treatment of various cancers, including glioblastoma. [1][2][3] Lisavanbulin is converted in the body to its active moiety, avanbulin (BAL27862), a potent microtubule-destabilizing agent.[4] Avanbulin binds to the colchicine site on β -tubulin, thereby inhibiting tubulin polymerization and disrupting the dynamic instability of microtubules. [4][5][6] This interference with microtubule function leads to cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis in cancer cells.[5][7][8]

Microtubules are highly dynamic polymers of α - and β -tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[9] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[2] Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, and understanding their precise effects on microtubule dynamics in living cells is crucial for the development of new and more effective cancer therapies.

These application notes provide detailed protocols for utilizing Lisavanbulin and its active form, avanbulin, to study microtubule dynamics in live cells. The information is intended to guide researchers in designing and executing experiments to investigate the mechanism of action of this promising anti-cancer agent.



Quantitative Data on Avanbulin's Interaction with Tubulin

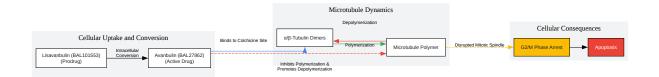
The following table summarizes key quantitative data on the interaction of avanbulin (BAL27862) with tubulin and its cellular effects.

Parameter	Value	Cell Line/System	Reference
Biochemical Assays			
IC50 (Tubulin Polymerization Inhibition)	1.4 μΜ	Purified tubulin	[6]
Dissociation Constant (Kd)	244 nM	Purified tubulin	[6]
Binding Stoichiometry (avanbulin:tubulin)	1:1	Purified tubulin	[6]
Cellular Assays			
Median IC50 (Growth Inhibition)	11 nM	26 DLBCL cell lines	[10]
Apoptosis Induction	Observed at 20 nM	DLBCL cell lines	[10]
G2/M Phase Arrest	Confirmed	Cancer cell lines	[7]

Signaling Pathway and Mechanism of Action

Lisavanbulin exerts its cytotoxic effects by disrupting the fundamental process of microtubule dynamics. The following diagram illustrates the proposed mechanism of action.





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Caption: Mechanism of action of Lisavanbulin.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics using Fluorescently-Tagged Tubulin

This protocol describes the use of live-cell imaging to visualize the effects of avanbulin on microtubule dynamics in cells expressing a fluorescently-tagged tubulin, such as GFP- α -tubulin.

Materials:

- Mammalian cell line suitable for live-cell imaging (e.g., HeLa, U2OS)
- Plasmid encoding a fluorescently-tagged tubulin (e.g., pEGFP-Tubulin)
- · Transfection reagent
- Complete cell culture medium
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Avanbulin (BAL27862) stock solution (in DMSO)
- Live-cell imaging system (e.g., confocal microscope with an environmental chamber)



Image analysis software (e.g., ImageJ/Fiji with tracking plugins)

Procedure:

- · Cell Seeding and Transfection:
 - One day prior to transfection, seed cells onto glass-bottom dishes suitable for live-cell imaging at a density that will result in 50-70% confluency on the day of imaging.
 - Transfect the cells with the fluorescently-tagged tubulin plasmid according to the manufacturer's instructions for the chosen transfection reagent.
 - Incubate for 24-48 hours to allow for expression of the fluorescently-tagged tubulin.
- Drug Treatment:
 - Prepare a working solution of avanbulin in pre-warmed live-cell imaging medium. A
 concentration range of 10-100 nM is a good starting point based on the reported IC50
 values.[10] A vehicle control (DMSO) should be run in parallel.
 - Gently replace the culture medium in the dishes with the avanbulin-containing or vehicle control medium.
 - Incubate the cells for a desired period (e.g., 1-4 hours) in a standard cell culture incubator prior to imaging, or add the drug directly on the microscope stage for immediate observation of its effects.
- Live-Cell Imaging:
 - Place the dish on the microscope stage within the environmental chamber, maintaining conditions at 37°C and 5% CO2.
 - Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.
 - Acquire time-lapse images of the microtubule network using the appropriate laser lines and filters for the fluorescent protein.



- Capture images at a high frame rate (e.g., every 2-5 seconds) to resolve the dynamic events of microtubule growth and shortening.
- Minimize phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.
- Data Analysis:
 - Use image analysis software to track the ends of individual microtubules over time.
 - Measure the rates of microtubule growth (polymerization) and shortening (depolymerization).
 - Determine the frequency of catastrophes (transitions from growth to shortening) and rescues (transitions from shortening to growth).
 - Compare the parameters of microtubule dynamics between avanbulin-treated and control cells.

Protocol 2: Immunofluorescence Staining of Microtubules after Lisavanbulin Treatment

This protocol allows for the visualization of the microtubule network in fixed cells after treatment with Lisavanbulin, providing a snapshot of its effects on microtubule organization.

Materials:

- Cells grown on glass coverslips
- Lisavanbulin (BAL101553) stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)



- Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)
- Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
- DAPI solution (for nuclear staining)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding and Treatment:
 - Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with the desired concentrations of Lisavanbulin (or vehicle control) for a specified time (e.g., 24 hours).
- Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or icecold methanol for 5-10 minutes at -20°C.
 - Wash the cells three times with PBS.
 - If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash the cells three times with PBS.
- Immunostaining:
 - Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

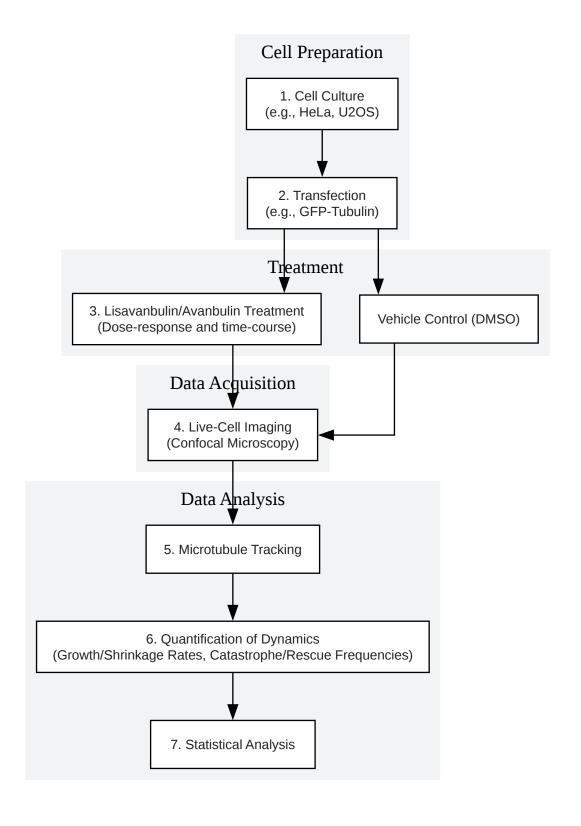


- Incubate the cells with the primary anti- α -tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mounting and Imaging:
 - Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto glass slides using mounting medium.
 - Image the cells using a fluorescence microscope, capturing the microtubule network and nuclear morphology.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of Lisavanbulin on microtubule dynamics in live cells.





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Caption: Experimental workflow for live-cell imaging.



Conclusion

Lisavanbulin and its active metabolite avanbulin are potent microtubule-destabilizing agents with a clear mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to investigate the intricate effects of these compounds on microtubule dynamics in living cells. Such studies are essential for a deeper understanding of their anti-cancer properties and for the rational design of future clinical applications. The use of live-cell imaging techniques will continue to be invaluable in elucidating the cellular and molecular consequences of treatment with this promising therapeutic agent.

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